molecular formula C18H28BNO3 B8177485 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine

1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine

Cat. No.: B8177485
M. Wt: 317.2 g/mol
InChI Key: AEKKGIUZJQCTNK-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine (CAS 1247006-48-9) is a boronic ester derivative with a molecular formula of C₁₈H₂₈BNO₃ and a molecular weight of 317.23 g/mol . It features a piperidine ring substituted with a methyl group and a phenoxy group bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is sensitive to moisture and oxygen, requiring storage under inert conditions (2–8°C) . Its hazards include acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319) . The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in organic synthesis and materials science. Notably, it has been utilized in fluorescent probes for H₂O₂ detection, leveraging its boronic ester’s reactivity with peroxides .

Properties

IUPAC Name

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)14-6-8-15(9-7-14)21-16-10-12-20(5)13-11-16/h6-9,16H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKKGIUZJQCTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy group is introduced by reacting a suitable phenol derivative with a halogenated piperidine under basic conditions.

    Borylation: The phenoxy intermediate is then subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the dioxaborolane moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine undergoes various types of reactions, including:

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Cross-Coupling Reactions: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura cross-coupling, the product would be a biaryl compound.

Scientific Research Applications

1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine involves its role as a boronic ester in cross-coupling reactions. The dioxaborolane moiety interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the oxidative addition of the palladium catalyst to the boronic ester, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-containing boronic esters. Below is a detailed comparison with structurally related analogs:

1-(Methylsulfonyl)-4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Piperidine

  • Molecular Formula: C₁₈H₂₈BNO₄S
  • Molecular Weight : 365.30 g/mol
  • Key Differences: A methylsulfonyl (-SO₂CH₃) group replaces the methyl-phenoxy substituent. The sulfonyl group is electron-withdrawing, reducing electron density on the piperidine ring compared to the methyl-phenoxy group.

4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl)Piperidine

  • Molecular Formula : C₁₄H₂₄BN₃O₂
  • Molecular Weight : 277.17 g/mol
  • Key Differences: A pyrazole ring replaces the phenoxy group, introducing a heterocyclic nitrogen. Applications: Intermediate in Suzuki couplings for synthesizing biaryl compounds .

1-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Piperidine

  • Molecular Formula: C₁₇H₂₆BNO₂
  • Molecular Weight : 287.20 g/mol
  • Key Differences: Lacks the oxygen atom in the phenoxy linker, resulting in a direct phenyl-piperidine bond. Reduced steric hindrance compared to the phenoxy-substituted analog. Applications: Used in cross-coupling reactions to synthesize biphenyl derivatives .

Comparative Analysis Table

Property Target Compound Methylsulfonyl Analog Pyrazole Analog Phenyl-Piperidine Analog
Molecular Weight 317.23 365.30 277.17 287.20
Substituent Methyl-phenoxy Methylsulfonyl-phenyl Pyrazole Phenyl
Electron Effects Electron-donating (phenoxy) Electron-withdrawing (sulfonyl) Neutral (pyrazole) Neutral (phenyl)
Reactivity in Coupling High (activated aryl boronate) Moderate (deactivated by sulfonyl) High (heterocyclic activation) Moderate (less steric hindrance)
Biological Relevance Sensor applications Medicinal chemistry Intermediate synthesis Cross-coupling intermediate
Hazards H302, H315, H319 Not reported Not reported Not reported

Target Compound in Fluorescent Probes

The phenoxy-boronic ester in 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine reacts with H₂O₂ to form a phenol derivative, enabling ratiometric fluorescence detection. This property was exploited in a styryl-pyridine-based probe (PY-BE), which exhibited a 510 nm emission shift and a detection limit of 1.54 μM .

Suzuki-Miyaura Cross-Coupling Efficiency

  • The phenoxy group’s electron-donating nature enhances the boronic ester’s reactivity in cross-couplings compared to electron-withdrawing substituents (e.g., sulfonyl groups) .
  • Pyrazole-containing analogs show comparable reactivity due to heterocyclic activation but require optimized Pd catalysts .

Stability and Handling

All analogs are moisture-sensitive, but the target compound’s phenoxy group may offer slight stabilization compared to direct phenyl linkages .

Biological Activity

1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenoxy group and a boronate ester. Its molecular formula is C16H24BNO4C_{16}H_{24}BNO_4, with a molecular weight of 337.24 g/mol. The presence of the boronate group is significant as it may influence the compound's reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds containing similar structural motifs exhibit notable anticancer properties. For instance, derivatives of piperidine have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that related compounds displayed IC50 values in the nanomolar range against MDA-MB-231 triple-negative breast cancer cells, suggesting strong anticancer efficacy .

The proposed mechanisms by which these compounds exert their effects include:

  • Inhibition of Cell Proliferation : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through caspase activation pathways.
  • Targeting Specific Enzymes : Some studies suggest that these compounds may inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis .

Pharmacokinetics

Pharmacokinetic studies reveal that related compounds exhibit favorable profiles:

  • Bioavailability : Compounds have shown oral bioavailability rates around 31.8%, indicating effective absorption when administered orally.
  • Clearance Rates : The clearance rate was reported at approximately 82.7 mL/h/kg after intravenous administration .

Case Studies

Several case studies highlight the biological activity of structurally similar compounds:

  • Study on MDA-MB-231 Cells : A compound with similar structural features demonstrated an IC50 of 0.126 µM against MDA-MB-231 cells while showing significantly less effect on non-cancerous MCF10A cells (19-fold difference), indicating selective toxicity towards cancer cells .
  • Toxicity Assessments : In vivo studies conducted on Kunming mice indicated no acute toxicity at concentrations up to 2000 mg/kg for structurally related compounds, suggesting a favorable safety profile .

Data Table: Summary of Biological Activities

Activity Value/Description
Molecular FormulaC16H24BNO4
Molecular Weight337.24 g/mol
IC50 (MDA-MB-231)0.126 µM
Selectivity Index19-fold difference over non-cancerous cells
Oral Bioavailability31.8%
Clearance Rate82.7 mL/h/kg
Acute Toxicity (Mice)No toxicity at 2000 mg/kg

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